REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5](I)=[C:4]([O:9][C:10]([F:13])([F:12])[F:11])[CH:3]=1.C([Li])CCC.[CH2:19]([NH:21][CH2:22][CH3:23])[CH3:20].C1C[O:27][CH2:26]C1>>[CH2:19]([N:21]([CH2:22][CH3:23])[C:26](=[O:27])[C:5]1[CH:6]=[CH:7][C:2]([Br:1])=[CH:3][C:4]=1[O:9][C:10]([F:13])([F:12])[F:11])[CH3:20]
|
Name
|
|
Quantity
|
11600 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)I)OC(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
hexanes
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
5767 mg
|
Type
|
reactant
|
Smiles
|
C(C)NCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 1.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched with crushed dry ice
|
Type
|
STIRRING
|
Details
|
The reaction was stirred for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The organic layers were separated
|
Type
|
WASH
|
Details
|
washed with sat. aq. NaHSO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
DISSOLUTION
|
Details
|
The oil was dissolved in dry CH2Cl2 (300 mL) with dry DMF (0.2 mL)
|
Type
|
ADDITION
|
Details
|
treated with oxalyl chloride in CH2Cl2 (32 mL) dropwise
|
Type
|
STIRRING
|
Details
|
The reaction was stirred for 4 h
|
Duration
|
4 h
|
Type
|
DISSOLUTION
|
Details
|
The oil was dissolved in dry CH2Cl2 (300 mL)
|
Type
|
STIRRING
|
Details
|
The reaction was stirred for 48 h
|
Duration
|
48 h
|
Type
|
CUSTOM
|
Details
|
The oil was purified by flash chromatography (SiO2, 1:2, EtOAc:hexanes)
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(C(C1=C(C=C(C=C1)Br)OC(F)(F)F)=O)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8500 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |